2-Cyclohexyl-morpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexyl-morpholine hydrochloride is a chemical compound that is a derivative of morpholine . Morpholine is a six-membered heterocyclic compound that features both amine and ether functional groups . It is a base, and when treated with hydrochloric acid, it produces morpholinium chloride .

Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing both nitrogen and oxygen atoms . Theoretical calculations have revealed that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase . The morpholine ring plus the substituents on the amino group enables several possible conformers .Chemical Reactions Analysis

Acid halides, such as 2-Cyclohexyl-morpholine hydrochloride, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms . The halogen can be replaced by –OH to yield an acid, by –OCOR to yield an anhydride, by –OR to yield an ester, by –NH2 to yield an amide, or by R′ to yield a ketone .Applications De Recherche Scientifique

- Piperidine Derivatives : CHM belongs to the piperidine family, which plays a crucial role in drug design. Piperidines are present in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

- Biological Evaluation : Scientists have investigated the biological activity of synthetic and natural piperidines. CHM-containing compounds have been evaluated for their potential as drugs .

- Hydrogenation, Cyclization, and Amination : Various synthetic routes involve hydrogenation, cyclization, and amination reactions to access piperidine derivatives .

Pharmaceutical Industry

Chemical Synthesis

Research and Industry Applications

Other Fields

Orientations Futures

The future directions in the field of morpholine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted morpholines . Transition metal-catalysed functionalizations of inert C–H bonds to construct C–C bonds represent an ideal route in the synthesis of valuable organic molecules . Fine tuning of directing groups, catalysts, and ligands has played a crucial role in selective C–H bond (sp2 or sp3) activation .

Mécanisme D'action

Target of Action

2-Cyclohexyl-morpholine hydrochloride is a morpholine derivative. Morpholine derivatives have been found to inhibit various enzymes, such as D14 reductase and D7-D8 isomerase . These enzymes play crucial roles in the sterol synthesis pathways of fungi .

Mode of Action

The compound interacts with its targets, the enzymes D14 reductase and D7-D8 isomerase, inhibiting their activity . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclohexyl-morpholine hydrochloride is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts this pathway, leading to a decrease in ergosterol, a critical component of fungal cell membranes. The disruption of this pathway also causes an accumulation of ignosterol, which further affects the integrity and function of the fungal cell membranes .

Pharmacokinetics

Morpholine derivatives are generally known for their good bioavailability and stability .

Result of Action

The primary result of the action of 2-Cyclohexyl-morpholine hydrochloride is the disruption of fungal cell membrane integrity and function due to the altered sterol composition . This disruption can lead to the death of the fungal cells, thereby exhibiting antifungal activity.

Propriétés

IUPAC Name |

2-cyclohexylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h9-11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDALYHVUPFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-morpholine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

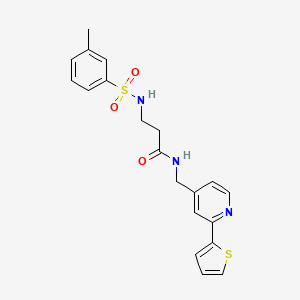

![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

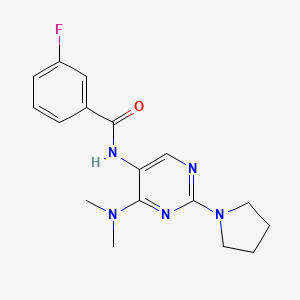

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)

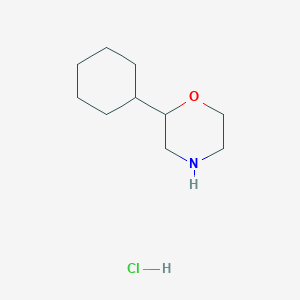

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)

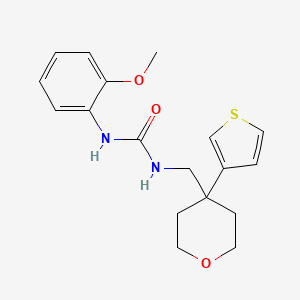

![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)